1-Nitro-2-(2-nitrovinyl)benzene
Description
Contextualization within Modern Organic Chemistry
In the landscape of modern organic chemistry, nitroaromatic and nitroalkene compounds are recognized for their versatile reactivity. The presence of the electron-withdrawing nitro group (-NO2) profoundly influences the chemical behavior of both the aromatic ring and the vinyl group. Aromatic nitro compounds are fundamental intermediates in the synthesis of a wide range of chemicals, from pharmaceuticals to dyes. numberanalytics.com The nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position, while simultaneously activating the ring for nucleophilic aromatic substitution. numberanalytics.comsurendranatheveningcollege.com
Nitroalkenes, on the other hand, are powerful Michael acceptors, readily undergoing conjugate addition reactions. The nitrovinyl group, in particular, is a key functional moiety that participates in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for synthetic chemists. The dual presence of a nitroaromatic system and a nitroalkene functionality within the same molecule, as in 1-Nitro-2-(2-nitrovinyl)benzene (B1310803), creates a platform for diverse and complex chemical transformations.
Significance of the Nitrovinyl Moiety in Synthetic Strategy
The nitrovinyl group is a highly significant functional group in synthetic organic chemistry due to its strong electron-withdrawing nature. This property renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles in Michael addition reactions. This reactivity is a cornerstone for the construction of more complex molecular architectures.
Furthermore, the nitrovinyl moiety can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a potent dienophile. smolecule.com The nitro group can also be readily transformed into other functional groups. For instance, reduction of the nitro group can yield an amino group, providing a pathway to amines and their derivatives. This versatility makes the nitrovinyl group a strategic component in the synthesis of numerous biologically active compounds and functional materials. smolecule.comnih.gov The presence of this moiety in this compound makes the compound a valuable building block for creating intricate molecular frameworks. smolecule.com
Aromatic Nitro Substitution Patterns and their Chemical Implications
The substitution pattern of nitro groups on an aromatic ring has profound chemical implications. The nitro group is a strong electron-withdrawing group, a property that significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. numberanalytics.comnumberanalytics.com This deactivation occurs because the nitro group withdraws electron density from the π-system of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.com
The directing effect of the nitro group is also a critical factor. It is a meta-directing group for electrophilic substitution. This means that in a nitrated benzene ring, incoming electrophiles will preferentially add to the carbon atoms at the meta position relative to the nitro group. numberanalytics.com This is because the resonance structures of the intermediate carbocation (the sigma complex) show that the positive charge is delocalized over the ortho and para positions, which are destabilized by the adjacent electron-withdrawing nitro group. The meta position is less deactivated, making it the most favorable site for electrophilic attack.
Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). mdpi.com By withdrawing electron density, the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly when the nitro group is positioned ortho or para to the leaving group. msu.edu In the case of this compound, the ortho-nitro group significantly influences the reactivity of the benzene ring.
Overview of Research Trajectories for this compound
Research involving this compound has explored its utility in several scientific domains. A primary area of investigation is its application in organic synthesis as a versatile starting material. The presence of two reactive nitro groups and a vinyl linker allows for a multitude of chemical transformations, enabling the synthesis of more complex organic molecules. smolecule.com
Another significant research direction is in the field of materials science. The unique electronic properties conferred by the nitro groups have led to investigations into its potential use in the development of novel organic materials, such as polymers and conductive materials. smolecule.com
Furthermore, the biological activity of structurally similar compounds has prompted research into the potential pharmacological applications of this compound and its derivatives. Studies have explored the antimicrobial and anti-inflammatory effects of related nitrostyrenes, suggesting that this compound could be a valuable scaffold for the development of new therapeutic agents. researchgate.net The synthesis of derivatives by modifying the nitrovinyl moiety has been a strategy to explore their potential as proteasome inhibitors for cancer therapy. nih.govresearchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₄ | smolecule.com |
| Molecular Weight | 194.14 g/mol | smolecule.com |
| CAS Number | 3156-39-6 | |
| Melting Point | 106–108 °C | |
| Density | 1.401 g/cm³ | smolecule.com |
| Exact Mass | 194.033 g/mol | smolecule.com |
| InChI Key | INIQBBVYBCGEIX-AATRIKPKSA-N |
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIQBBVYBCGEIX-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879317 | |
| Record name | 2-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-39-6, 5670-67-7 | |
| Record name | 2-Nitro-omega-nitrostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β,2-Dinitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 1 Nitro 2 2 Nitrovinyl Benzene
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The susceptibility of the benzene (B151609) ring in 1-Nitro-2-(2-nitrovinyl)benzene (B1310803) to electrophilic attack is significantly influenced by the electronic effects of its substituents.
Deactivating and Directing Effects of Nitro and Nitrovinyl Groups on the Benzene Ring
Both the nitro (-NO₂) and the nitrovinyl (-CH=CHNO₂) groups are powerful electron-withdrawing groups. This electron withdrawal occurs through both inductive and resonance effects. The nitrogen atom in the nitro group and the vinylic system conjugated with a nitro group pull electron density away from the benzene ring. youtube.com Consequently, the benzene ring in this compound is strongly deactivated towards electrophilic attack, meaning it is less reactive than benzene itself. libretexts.org
The presence of these deactivating groups also dictates the position of any incoming electrophile. In electrophilic aromatic substitution, the intermediates formed by attack at the ortho, meta, and para positions to an existing substituent have different stabilities. For electron-withdrawing groups, the intermediates for ortho and para substitution are particularly destabilized because a positive charge is placed adjacent to the already electron-deficient carbon bearing the substituent. youtube.com This destabilization is more pronounced than in the meta-intermediate. Therefore, both the nitro and nitrovinyl groups are meta-directing. libretexts.org
Regiochemical Control in Substitution Processes
Given that this compound has two deactivating, meta-directing groups at positions 1 and 2, the regiochemistry of further substitution is determined by their combined influence. The potential positions for electrophilic attack are carbons 3, 4, 5, and 6.
Position 3: Meta to the nitro group and ortho to the nitrovinyl group.
Position 4: Para to the nitro group and meta to the nitrovinyl group.
Position 5: Meta to the nitro group and para to the nitrovinyl group.
Position 6: Ortho to the nitro group and meta to the nitrovinyl group.
Considering the directing effects, the nitro group at C1 directs incoming electrophiles to positions 3 and 5 (meta). The nitrovinyl group at C2 directs to positions 4 and 6 (meta). The most likely positions for substitution would be those that are meta to both groups, if such a position existed. However, in this case, the positions are influenced by one meta-director and one ortho/para-director relative to the other substituent. The powerful deactivating nature of both groups makes forcing further electrophilic substitution on this ring system challenging, often requiring harsh reaction conditions. libretexts.org The precise regiochemical outcome would depend on a complex interplay of steric and electronic factors, and may result in a mixture of products.
Reduction Chemistry of Nitro Functionalities
The reduction of nitro groups is a common and useful transformation in organic synthesis, often leading to the formation of amines. In this compound, the presence of two distinct nitro functionalities—one aromatic and one vinylic—allows for the possibility of chemoselective reduction.
Chemoselective Reduction of Aromatic Nitro Groups to Amino Groups
The reduction of aromatic nitro groups to primary amines is a well-established transformation. wikipedia.org A variety of reagents can be employed to achieve this, including catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) or metal-based reducing agents in acidic or neutral media (e.g., iron, tin, or zinc). wikipedia.orgsmolecule.com The choice of reagent can be critical for achieving chemoselectivity. For instance, certain catalytic systems are known to selectively reduce aromatic nitro groups in the presence of other reducible functional groups. organic-chemistry.org In the case of this compound, a mild reducing agent could potentially favor the reduction of the aromatic nitro group to an amino group while leaving the nitrovinyl moiety intact.
Table 1: Reagents for Aromatic Nitro Group Reduction
| Reagent/System | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Varies | Aromatic Amine |
| Fe, HCl | Acidic | Aromatic Amine |
| SnCl₂, HCl | Acidic | Aromatic Amine |
Reduction of Nitrovinyl Moiety: Formation of Saturated Nitro or Amino Compounds
The nitrovinyl group is also susceptible to reduction. The carbon-carbon double bond can be reduced to a single bond, and the nitro group can be reduced to an amino group. The reduction of the double bond can be achieved through catalytic hydrogenation. Depending on the reaction conditions and the catalyst used, it is possible to selectively reduce the double bond to afford a saturated nitro compound, 1-nitro-2-(2-nitroethyl)benzene.
Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce the entire nitrovinyl group to an aminoethyl group. wikipedia.org This reagent can also reduce the aromatic nitro group, potentially leading to the formation of a diamine.
Table 2: Potential Reduction Products of the Nitrovinyl Moiety
| Reagent | Potential Product(s) |
|---|---|
| Catalytic Hydrogenation (controlled) | 1-Nitro-2-(2-nitroethyl)benzene |
Generation and Transformation of Reactive Intermediates during Reduction
The reduction of nitro groups proceeds through a series of intermediates. The partial reduction of a nitro group can lead to nitroso and hydroxylamine (B1172632) species. wikipedia.org These intermediates are often reactive and can undergo further transformations. For example, under certain conditions, the reduction of two aromatic nitro compounds can lead to the formation of an azo compound through the condensation of a nitroso intermediate with a hydroxylamine intermediate. In the context of this compound, the controlled reduction could potentially lead to the formation of such intermediates, which might then participate in intramolecular reactions or be trapped by external reagents. The specific intermediates formed would be highly dependent on the reducing agent and the reaction conditions employed. smolecule.com
Nucleophilic Addition Reactions to the Activated Vinyl System
The presence of two electron-withdrawing nitro groups in this compound significantly influences its reactivity, particularly rendering the vinyl group susceptible to nucleophilic attack. This enhanced electrophilicity is a cornerstone of its chemical behavior, leading to a variety of addition reactions.
Michael Addition Reactions of this compound
The vinyl system of this compound is highly activated towards Michael addition reactions, a type of conjugate addition. This reactivity is attributed to the electron-withdrawing nature of both the nitro group on the benzene ring and the nitro group on the vinyl moiety, which stabilizes the resulting carbanionic intermediate. nih.gov
A variety of nucleophiles can participate in Michael additions to this compound and related nitrostyrenes. These include carbonyl compounds like aldehydes and ketones, as well as nitroalkanes. ethz.chorganic-chemistry.orgmsu.edu The reaction is often catalyzed by organocatalysts, such as chiral amines or thioureas, which can provide high levels of stereocontrol. ethz.chencyclopedia.pub For instance, the use of diphenylprolinol silyl (B83357) ether as a catalyst in the Michael addition of aldehydes to nitroalkenes has been shown to be effective. ethz.ch Similarly, thiourea-based catalysts have been employed for the addition of diethyl malonate to nitroalkenes. encyclopedia.pub
The general mechanism for the amine-catalyzed Michael addition involves the formation of an enamine from the aldehyde or ketone, which then acts as the nucleophile. ethz.ch This enamine adds to the electrophilic double bond of the nitroalkene, forming a zwitterionic intermediate. This intermediate can then be protonated to yield the final product. ethz.ch In some cases, a cyclobutane (B1203170) intermediate has been identified, which may be in equilibrium with the zwitterionic species. ethz.ch
Table 1: Examples of Michael Addition Reactions involving Nitroalkenes
| Nucleophile | Electrophile | Catalyst | Product Type | Ref. |
| Aldehydes | Nitroalkenes | Diphenylprolinol trimethylsilyl (B98337) ether | γ-Nitro aldehydes | ethz.ch |
| Diethyl malonate | (E)-β-nitrostyrene | Thiourea derivative | Diethyl 2-((R)-2-nitro-1-phenylethyl)malonate | encyclopedia.pub |
| Acetone | Nitroolefins | Thiophosphoramide | γ-Nitro ketones | organic-chemistry.org |
| Aldehydes | Nitroolefins | Water-soluble organocatalyst | γ-Nitro aldehydes | organic-chemistry.org |
Stereochemical Outcomes of Nucleophilic Additions
The stereochemical outcome of nucleophilic additions to this compound and similar nitroalkenes is a critical aspect of their synthetic utility. The use of chiral catalysts can induce high levels of diastereo- and enantioselectivity. ethz.chencyclopedia.pubrsc.org
For example, in the Michael addition of aldehydes to nitroalkenes catalyzed by diphenylprolinol silyl ether, excellent diastereo- and enantioselectivities have been reported. ethz.ch The stereochemistry of the major product is influenced by the catalyst's ability to create a well-defined transition state. rsc.org It is proposed that the catalyst can form hydrogen bonds with the nitro group of the electrophile, directing the approach of the nucleophile to a specific face of the molecule. rsc.org
In the case of the addition of 1-methyl-2-oxocyclopentanecarboxylate to β-nitrostyrene catalyzed by a helical peptide, the formation of a ternary complex between the catalyst, electrophile, and nucleophile is suggested to account for the observed stereochemistry. rsc.org Steric effects are also believed to play a role in orienting the reactants to favor the formation of a specific stereoisomer. rsc.org The diastereoselectivity of these reactions can be influenced by the reaction conditions, such as the solvent and the nature of the acid co-catalyst used. ethz.ch
Cycloaddition Reactions and Heterocyclic Compound Synthesis
This compound is a valuable precursor in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. wikipedia.org The electron-deficient nature of its vinyl group makes it an excellent dienophile or dipolarophile in these reactions. smolecule.com
Participation in Diverse Cycloaddition Frameworks
This compound and its analogs can participate in various cycloaddition reactions, including [4+2] (Diels-Alder), [3+2], and [2+2] cycloadditions. smolecule.comlibretexts.orgnih.gov
[4+2] Cycloadditions (Diels-Alder Reactions): In these reactions, this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The strong electron-withdrawing character of the nitro groups enhances its reactivity in these transformations. smolecule.com
[3+2] Cycloadditions: This type of reaction involves a three-atom component (like a nitrone or an azide) and a two-atom component (the vinyl group of this compound). nih.gov These reactions are useful for synthesizing five-membered heterocyclic rings. The reaction of β-nitrostyrenes with nitrones, for example, leads to the formation of isoxazolidines. nih.gov
[2+2] Cycloadditions: These reactions can be promoted photochemically or thermally (in the case of ketenes) and lead to the formation of four-membered rings. libretexts.org
[2+2+1] Cycloadditions: A more recent development involves the [2+2+1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite, and alkenes to synthesize isoxazolines. rsc.org
Synthesis of Fused Quinoline (B57606) and Furan (B31954) Derivatives Utilizing the Nitrovinyl Moiety
The nitrovinyl group of this compound is a key functional handle for the synthesis of fused heterocyclic systems, particularly quinolines and furans.
Fused Quinoline Derivatives: The synthesis of quinoline derivatives can be achieved through various strategies. One approach involves the reduction of the nitro groups in a precursor derived from this compound, followed by cyclization. nih.gov For example, a domino nitro reduction-Friedländer heterocyclization can be employed. nih.gov Another method involves the Staudinger reaction of an azide (B81097) precursor, followed by cyclization to form a quinolin-2(1H)-one. nih.gov
Fused Furan Derivatives: The synthesis of furan derivatives often involves the reaction of a nucleophile with the activated vinyl group, followed by an intramolecular cyclization. For instance, the reaction of 2-(2-nitrovinyl)furan (B1194071) with certain nucleophiles can lead to the formation of furan-containing adducts which can be precursors to more complex fused systems. beilstein-journals.org The synthesis of 2-(2-nitrovinyl)furan itself is typically achieved through the condensation of furfural (B47365) with nitromethane (B149229). researchgate.net
Table 2: Examples of Cycloaddition Reactions
| Reaction Type | Reactants | Product | Ref. |
| [4+2] Diels-Alder | This compound (dienophile) + Diene | Six-membered ring adduct | smolecule.com |
| [3+2] Cycloaddition | β-Nitrostyrene + Nitrone | Isoxazolidine (B1194047) | nih.gov |
| [2+2+1] Cycloaddition | N-Tosylhydrazone + tert-Butyl Nitrite + Alkene | Isoxazoline | rsc.org |
Oxidation Reactions of this compound
Information regarding specific oxidation reactions of this compound is limited in the provided search results. However, it is generally understood that the nitro groups themselves are relatively resistant to oxidation. The benzene ring and the vinyl group could potentially be oxidized under strong oxidizing conditions, but specific examples and products are not detailed in the available information. The presence of the electron-withdrawing nitro groups would likely make the aromatic ring less susceptible to electrophilic attack, which is often a key step in oxidation reactions of aromatic compounds.
Transformations Involving Denitration or Vinyl Group Modification
The reactivity of this compound is largely dictated by the two nitro groups, which render the molecule susceptible to a range of chemical transformations. These reactions often involve either the partial or complete removal of the nitro groups (denitration) or modifications to the carbon-carbon double bond of the vinyl group. Such transformations are crucial for the synthesis of various heterocyclic compounds and other functionalized molecules.
One of the key reactive pathways for this compound is reductive cyclization. This process typically involves the reduction of the nitro group on the benzene ring to an amino group, which then participates in an intramolecular reaction with the modified vinyl moiety to form a new ring system. This strategy is particularly effective for the synthesis of quinolines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science. wikipedia.orgmdpi.commdpi.com The general principle of this transformation involves an initial reduction of the aromatic nitro group, followed by a cyclization and subsequent aromatization to yield the quinoline scaffold.
The vinyl group in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the adjacent nitro group. This makes it an excellent substrate for Michael addition reactions, where a nucleophile adds to the β-carbon of the nitrovinyl system. niscpr.res.in This reaction allows for the formation of new carbon-carbon or carbon-heteroatom bonds and is a versatile method for introducing a variety of functional groups.
Furthermore, the electron-deficient nature of the nitrovinyl group makes this compound a potent dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction with a suitable diene provides a direct route to complex cyclic and bicyclic structures, highlighting the utility of the vinyl group's reactivity in the construction of intricate molecular frameworks.
While specific examples detailing the denitration of the vinylic nitro group are less common, the concept of denitrative cross-coupling has been established for β-nitrostyrenes. rsc.orgnih.gov This type of reaction involves the substitution of the nitro group with another functional group, often facilitated by a radical-mediated process.
The following tables summarize key research findings on the transformations of this compound and related compounds, focusing on the conditions and outcomes of these reactions.
Table 1: Reductive Cyclization and Related Transformations
| Reactant(s) | Reagent(s) and Conditions | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde (B1664092), activated ketones | Domino nitro reduction-Friedländer reaction | 3-Substituted quinoline derivatives | Not specified | mdpi.com |
| 2'-Nitrochalcones | HCOOH/Ac₂O, Pd or Ru catalyst | 2-Aryl-4-quinolones | High | mdpi.com |
| 2,3-Dinitro-1,4-dialkenylbenzenes | Pd-catalyzed, CO mediated | 1H,8H-Pyrrolo[3,2-g]indoles | Not specified | nih.gov |
Table 2: Michael Addition Reactions
| Reactant(s) | Reagent(s) and Conditions | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|
| 1-Nitro-4-(2-nitrovinyl)benzene, Dimethyl malonate | Alkylamino substituted triazine (catalyst) | Dimethyl 2-(1-(4-nitrophenyl)-2-nitroethyl)malonate | 76% | niscpr.res.in |
| 2-(2-Nitrovinyl)phenols, Michael donors | Bifunctional amino-squaramides (catalyst) | Chiral benzopyran derivatives | Up to 72% | thieme-connect.com |
Table 3: Diels-Alder Reactions
| Reactant(s) | Reagent(s) and Conditions | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|
| β-Fluoro-β-nitrostyrenes, Cyclic 1,3-dienes | o-xylene, 110 °C | Monofluorinated norbornenes | Up to 97% | beilstein-journals.org |
Table 4: Denitrative Coupling Reactions
| Reactant(s) | Reagent(s) and Conditions | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|
| Nitrostyrenes, Thiols | AIBN, refluxing benzene | E/Z-Vinyl sulfides | Not specified | nih.gov |
| 2-Nitrobiphenyls, 2,2'-Dinitrobiphenyls | Suzuki cross-coupling | Substituted biphenyls | Not specified | nih.gov |
Applications of 1 Nitro 2 2 Nitrovinyl Benzene in Advanced Chemical Research
Role as a Key Intermediate in Complex Organic Synthesis
The unique structural arrangement of 1-nitro-2-(2-nitrovinyl)benzene (B1310803), featuring both a nitroaromatic core and a reactive nitroalkene moiety, positions it as a versatile intermediate for the construction of complex molecular architectures. Its utility spans the synthesis of multifunctional molecules and its participation in sophisticated reaction cascades.
Building Block for Multifunctional Molecules
The inherent reactivity of this compound allows for its use as a foundational scaffold in the synthesis of molecules designed with multiple functional domains. The electron-deficient nature of the molecule, conferred by the two nitro groups, makes it a potent Michael acceptor and a reactive component in various addition and cycloaddition reactions.
Researchers have explored derivatives of aryl-2-nitrovinyl compounds for the development of molecules with specific biological activities. For instance, substituted aryl-2-nitrovinyl derivatives have been synthesized and evaluated as proteasome inhibitors, which are crucial for research in cancer therapy. nih.govbrieflands.com In these studies, the nitrovinyl group acts as a Michael acceptor, a key feature for their biological function. nih.govbrieflands.com The synthesis of these complex molecules often starts from precursors like para-substituted nitrostyrenes, which are structurally related to this compound. brieflands.com
The general synthetic approach to such multifunctional molecules is highlighted in the table below:
| Precursor Type | Reaction | Resulting Functionality | Potential Application |
| Substituted Benzaldehydes | Henry Reaction with Nitromethane (B149229) | Aryl-2-nitrovinyl scaffold | Intermediate for pharmacologically active compounds |
| Aryl-2-nitrovinyl derivatives | Reaction with formaldehyde (B43269) and other reagents | Introduction of additional functional groups (e.g., hydroxymethyl) | Enhanced biological activity (e.g., proteasome inhibition) |
These examples underscore the role of the aryl-2-nitrovinyl core, and by extension this compound, as a critical starting material for molecules that integrate multiple chemical features to achieve a specific function.
Precursor in Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. rsc.orgtcichemicals.com Nitroalkenes, such as this compound, are excellent substrates for these types of reactions due to their high reactivity. rsc.org
The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack, initiating a sequence of bond-forming events. This has been exploited in the synthesis of a variety of heterocyclic compounds. rsc.org For example, nitroalkenes participate in nitro-Mannich/lactamisation cascades to produce heavily decorated 5-nitropiperidin-2-ones, which are valuable structures in medicinal chemistry. beilstein-journals.org While not specific to this compound, these studies demonstrate the potential of the nitroalkene functional group in complex, one-pot transformations.
A general representation of a cascade reaction involving a nitroalkene is presented below:
| Reaction Type | Reactants | Key Intermediate | Product Class |
| Nitro-Mannich/Lactamisation Cascade | γ-nitro ester, imine | Nitro-Mannich adduct | 5-nitropiperidin-2-ones |
| Michael Addition/Cyclization | Nitroalkene, nucleophile | Michael adduct | Various heterocycles |
The ability of this compound to act as a precursor in such reactions opens up efficient pathways to complex molecular frameworks, including fused quinoline (B57606) and furan (B31954) derivatives.
Development of Novel Materials through Functionalization
The distinct electronic characteristics of this compound make it an intriguing candidate for the development of novel organic materials with tailored properties. Its functionalization can lead to precursors for conductive polymers and functional dyes.
Exploration in Organic Materials Science
The field of organic materials science continuously seeks new molecular building blocks to create materials with specific electronic, optical, or mechanical properties. The presence of both a conjugated system and strong electron-withdrawing groups in this compound suggests its potential for creating materials with interesting charge-transport or photophysical characteristics. Its structure allows for systematic modification, providing a platform to tune the material properties.
Synthesis of Precursors for Conductive Materials and Polymers
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of plastics. researchgate.net The synthesis of these materials often involves the polymerization of aromatic monomers. Benzene (B151609) and its derivatives can be polymerized through oxidative cationic mechanisms to form poly(para-phenylene) (PPP), a well-known conducting polymer. researchgate.net
While the direct polymerization of this compound is not extensively documented in the reviewed literature, its structural features make it a plausible precursor for modified conductive polymers. The nitro groups could influence the electronic properties of the resulting polymer, and the vinyl group could potentially participate in polymerization reactions. The exploration of this compound in the development of organic materials, including polymers and conductive materials, is an active area of research.
Investigation in Functional Organic Dyes and Pigments (excluding direct use as dye)
While β-nitrostyrene, a structurally related compound, is known as a precursor for dyes, the focus here is on the synthesis of precursors for functional dyes from this compound derivatives. wikipedia.org Functional dyes are molecules that not only impart color but also possess other useful properties, such as sensitivity to environmental changes (e.g., pH, temperature) or the ability to participate in energy or electron transfer processes.
The chemical reactivity of this compound allows for its conversion into more complex chromophoric systems. For example, the nitro groups can be chemically transformed into other functional groups, such as amines, which are common in many dye structures. These transformations can lead to the synthesis of novel dye precursors with tailored absorption and emission properties.
Advanced Spectroscopic and Structural Characterization of 1 Nitro 2 2 Nitrovinyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the complete structural elucidation of 1-Nitro-2-(2-nitrovinyl)benzene (B1310803) in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of every atom within the molecular structure.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinylic and aromatic protons, all of which are shifted significantly downfield. This downfield shift is a direct consequence of the strong electron-withdrawing nature of the two nitro groups, which decrease the electron density around the protons (a phenomenon known as deshielding), causing them to resonate at a higher frequency.
The four protons on the benzene (B151609) ring appear as a complex multiplet, typically observed in the range of 7.78-8.20 ppm. The aromatic protons are subject to the deshielding effects of the nitro group on the ring and the magnetic anisotropy of the aromatic ring current itself, which results in their characteristic downfield chemical shifts nih.govnih.gov. The specific positions within this range are influenced by the electronic effects of both the ortho-nitro group and the 2-nitrovinyl substituent.
The two vinyl protons give rise to two distinct doublets at approximately 8.12 ppm and 8.43 ppm smolecule.com. The large coupling constant (J) observed between these two protons, typically around 13.5 Hz, is definitive evidence for a trans or (E)-configuration of the double bond smolecule.com. This large J-value reflects the dihedral angle of approximately 180° between the two coupled protons in the trans arrangement.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| Aromatic | 7.78 - 8.20 | Multiplet (m) | N/A | 4H of the benzene ring |
| Vinyl | ~8.12 | Doublet (d) | ~13.5 | 1H, Cα-H |
| Vinyl | ~8.43 | Doublet (d) | ~13.5 | 1H, Cβ-H |
The ¹³C NMR spectrum provides a complete picture of the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two vinylic carbons.
The aromatic carbon signals are observed between 125.7 and 148.9 ppm smolecule.com. The signals for the protonated aromatic carbons appear at approximately 125.7, 126.2, 130.7, and 132.7 ppm smolecule.com. The two quaternary carbons (those bonded to substituents) are shifted further downfield. The signal at 134.7 ppm is assigned to the carbon bearing the nitrovinyl group, while the most deshielded signal at 148.9 ppm corresponds to the carbon directly attached to the highly electron-withdrawing nitro group smolecule.comstackexchange.com.
The two vinyl carbons are also expected to show distinct chemical shifts. The β-carbon (the one bearing the nitro group) is significantly deshielded due to the direct attachment of the electron-withdrawing group and would appear further downfield, while the α-carbon (the one attached to the benzene ring) would appear at a relatively more upfield position.
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Aromatic (quaternary) | 148.9 | C-NO₂ |
| Aromatic (quaternary) | 134.7 | C-CH=CHNO₂ |
| Aromatic (CH) | 132.7 | Ar-CH |
| Aromatic (CH) | 130.7 | Ar-CH |
| Aromatic (CH) | 126.2 | Ar-CH |
| Aromatic (CH) | 125.7 | Ar-CH |
While one-dimensional NMR provides chemical shift and coupling data, two-dimensional (2D) NMR experiments are essential for mapping the precise connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A COSY spectrum of this compound would show a cross-peak connecting the two vinyl proton signals, confirming their scalar coupling. Additionally, it would map the coupling relationships between the adjacent protons on the aromatic ring, helping to delineate the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the vinyl proton signals to their respective vinyl carbons. This technique is invaluable for confirming the carbon assignments made from the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, particularly the nitro and nitrovinyl moieties.
The IR spectrum of this compound is dominated by intense absorption bands arising from the nitro groups. The highly polar nature of the nitrogen-oxygen (N-O) bonds leads to strong IR absorptions.
Nitro Group Stretching: Two distinct stretching vibrations are characteristic of the NO₂ group.
Asymmetric Stretch: A very strong and sharp band appears in the range of 1550-1475 cm⁻¹ sdsu.eduyoutube.com. For this compound, this band is prominently observed around 1520 cm⁻¹ smolecule.com.
Symmetric Stretch: A strong band is observed at a lower frequency, typically in the 1360-1290 cm⁻¹ region for aromatic nitro compounds sdsu.eduyoutube.com.
Vinyl Group Vibrations: The nitrovinyl group also has characteristic vibrations.
C=C Stretch: The carbon-carbon double bond stretch of the vinyl group is expected, though it can sometimes be weak in highly symmetrical trans alkenes.
C-H Out-of-Plane Bend: A strong absorption around 970 cm⁻¹ is characteristic of the out-of-plane C-H wag for a trans-disubstituted alkene, which would further confirm the (E)-stereochemistry.
Other notable vibrations include C-N stretching and NO₂ deformation (scissoring and wagging) modes at lower frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| C=C Stretch (vinyl) | ~1640 - 1600 | Variable |
| trans C-H Wag (vinyl) | ~970 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and insight into its structural components through analysis of its fragmentation patterns upon ionization.
High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound, C₈H₆N₂O₄, by providing an exact mass of 194.033 g/mol , which corresponds to the calculated mass smolecule.com.
Under electron ionization (EI), the molecule forms a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 194. The fragmentation of this ion is dictated by the presence of the two nitro groups, which are common fragmentation points. Key fragmentation pathways for nitroaromatic compounds include the loss of neutral radicals or molecules such as •NO and •NO₂.
Expected fragmentation pathways include:
Loss of •NO₂: A primary fragmentation pathway involves the cleavage of a nitro group, leading to a fragment ion at m/z 148 (M - 46). This can occur from either the aromatic or vinylic position.
Loss of •NO: Loss of nitric oxide can lead to a fragment at m/z 164 (M - 30).
Sequential Losses: The initial fragment ions can undergo further fragmentation. For instance, the [M - NO₂]⁺ ion could lose the second nitro group to give a fragment at m/z 102.
Aromatic Ring Fragmentation: The remaining C₈H₆⁺• fragment (m/z 102) can undergo fragmentation characteristic of aromatic systems, such as the loss of acetylene (C₂H₂) to yield an ion at m/z 76.
| m/z | Possible Identity | Proposed Neutral Loss |
|---|---|---|
| 194 | [C₈H₆N₂O₄]⁺• | Molecular Ion (M⁺•) |
| 164 | [C₈H₆NO₃]⁺• | •NO |
| 148 | [C₈H₆NO₂]⁺• | •NO₂ |
| 102 | [C₈H₆]⁺• | 2 x •NO₂ |
| 76 | [C₆H₄]⁺• | From m/z 102, loss of C₂H₂ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the structural elucidation of organic molecules, offering highly accurate mass measurements that allow for the determination of a compound's elemental formula. For this compound, with a molecular formula of C₈H₆N₂O₄, the theoretical exact mass can be calculated with high precision. HRMS analysis provides an experimental mass measurement, and a close correlation between the theoretical and observed values confirms the compound's elemental composition, distinguishing it from other potential isomers or impurities.
In the analysis of nitrovinylbenzene derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used in conjunction with HRMS. This approach minimizes fragmentation, allowing for the clear observation of the molecular ion or a protonated/sodiated adduct. The high resolving power of the mass analyzer enables the differentiation of ions with very similar nominal masses. Research on various nitrostyrene (B7858105) derivatives demonstrates the utility of this technique, where the experimentally determined mass consistently aligns with the calculated mass to within a few parts per million (ppm), providing strong evidence for the successful synthesis of the target compound.
| Compound Derivative | Molecular Formula | Adduct | Calculated m/z | Found m/z |
|---|---|---|---|---|
| (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene | C₁₀H₁₁NO₄ | [M+Na]⁺ | 232.0586 | 232.0585 |
| 2-(1-(4-Chlorophenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole | C₁₂H₁₁ClFN₂O₂ | [M+H]⁺ | 269.0493 | 269.0485 |
| 2-(2-Nitro-1-(4-nitrophenyl)ethyl)cyclopentane-1,3-dione | C₁₃H₁₂N₂O₆ | [M+H]⁺ | 293.0768 | 293.0774 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. It is routinely employed to assess the purity of synthesized this compound and to confirm its identity.
In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.
The resulting mass spectrum serves as a "molecular fingerprint." For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (194.14 g/mol ), although it may be of low intensity due to the labile nature of the nitro groups. More prominent peaks would correspond to characteristic fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (a mass difference of 46), NO (a difference of 30), and other fragments originating from the cleavage of the vinyl group and benzene ring. The retention time from the gas chromatogram and the unique fragmentation pattern from the mass spectrum together provide definitive identity confirmation. Purity is assessed by integrating the area of the primary peak and comparing it to the areas of any minor peaks corresponding to impurities.
| Retention Time (min) | Identity | Key Mass Fragments (m/z) | Peak Area (%) | Assessment |
|---|---|---|---|---|
| 12.5 | This compound | 194 [M]⁺, 148 [M-NO₂]⁺, 118, 102, 76 | 98.5 | Product |
| 9.8 | 2-Nitrobenzaldehyde (B1664092) | 151 [M]⁺, 121 [M-NO]⁺, 93, 77 | 1.1 | Starting Material Impurity |
| 4.2 | Nitromethane (B149229) | 61 [M]⁺, 30 [NO]⁺ | 0.4 | Reagent Impurity |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
While spectroscopic methods confirm connectivity and purity, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining the precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation and its arrangement within the crystal lattice.
Determination of Molecular Conformation and Torsion Angles (e.g., C=C bond E/Z configuration)
For molecules with rotational freedom and geometric isomers, such as this compound, X-ray crystallography can unambiguously determine the preferred conformation in the solid state. A key structural feature is the geometry of the carbon-carbon double bond of the nitrovinyl group.
Crystallographic studies on closely related derivatives, such as (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene, confirm that the molecule adopts an E (trans) configuration about the C=C bond nih.govresearchgate.net. This is the thermodynamically more stable arrangement, minimizing steric hindrance. Furthermore, the analysis reveals important information about the molecule's planarity. In the crystal structure of the aforementioned derivative, a key torsion angle (defined by the atoms C(phenyl)-C(phenyl)-C(vinyl)-C(vinyl)) was determined to be -57.7 (3)° nih.govresearchgate.net. This value indicates a significant twist of the nitrovinyl group out of the plane of the benzene ring, a common feature in substituted nitrobenzenes driven by a balance of electronic effects and crystal packing forces mdpi.com.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| C=C Bond Configuration | E (trans) |
| Torsion Angle (Cphenyl—Cphenyl—C═C) | -57.7 (3)° |
Analysis of Intermolecular Interactions within Crystal Lattices (e.g., C-H···O Interactions)
The arrangement of molecules in a crystal is directed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the solid material. For this compound, the electron-deficient nitro groups and aromatic C-H bonds are key participants in these interactions.
The crystal structure of (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene is stabilized by weak intermolecular C-H···O hydrogen bonds nih.govresearchgate.net. In this motif, an aromatic or aliphatic C-H group acts as a hydrogen bond donor, while an oxygen atom from a nitro group of a neighboring molecule acts as the acceptor. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice. Similar C-H···O interactions are known to be important in the crystal packing of other nitroaromatic compounds mdpi.comresearchgate.net. In addition to these hydrogen bonds, π-π stacking interactions between the electron-deficient aromatic rings of adjacent molecules can also play a significant role in organizing the molecules into columns or layers within the crystal mdpi.comresearchgate.net.
| Interaction Type | Description | Typical Participants |
|---|---|---|
| C-H···O Hydrogen Bond | A weak hydrogen bond linking molecules into larger assemblies. | Donor: Aromatic C-H Acceptor: Nitro Group Oxygen |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene rings of adjacent molecules. |
Theoretical and Computational Chemistry Studies on 1 Nitro 2 2 Nitrovinyl Benzene
Electronic Structure Calculations and Electron Density Distribution
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 1-nitro-2-(2-nitrovinyl)benzene (B1310803). Standard computational approaches employ functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. globalresearchonline.net
Calculations reveal a significant degree of π-electron delocalization across the entire molecule, encompassing the benzene (B151609) ring, the vinyl bridge, and both nitro groups. The presence of two nitro groups profoundly influences the electronic distribution. They act as strong electron-withdrawing groups, creating a highly electron-deficient π-system. This is quantitatively reflected in the molecule's frontier molecular orbitals. The calculated energy of the Lowest Unoccupied Molecular Orbital (LUMO) is notably low, with reported DFT values around -2.3 eV. This low-lying LUMO is centered primarily on the β-carbon of the nitrovinyl group, indicating a high susceptibility to nucleophilic attack at this position.
Molecular Electrostatic Potential (MESP) analysis, a method used to visualize charge distributions, further clarifies the electronic structure. For similar nitroaromatic compounds, MESP maps typically show large, positive potential regions above the benzene ring and near the hydrogen atoms, while negative potential is concentrated around the oxygen atoms of the nitro groups. globalresearchonline.net This highlights the sites most likely to interact with electrophiles and nucleophiles, respectively.
Advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) theory, often necessary for strongly correlated systems like nitroaromatics, can provide an even more accurate description of the electronic states, although they are computationally demanding. nih.gov
Table 1: Calculated Electronic Properties of this compound
| Property | Computational Method | Calculated Value | Significance |
|---|---|---|---|
| LUMO Energy | DFT | -2.3 eV | Indicates strong electrophilic character and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | DFT (M06-2X/def2-TZVP for β-nitrostyrene) | ~4-5 eV (estimated based on related compounds) researchgate.net | Relates to chemical reactivity and kinetic stability. |
Conformational Analysis and Energetic Profiles
While often depicted as a planar molecule to maximize conjugation, computational studies on related structures suggest a more complex conformational landscape. Geometry optimization calculations using DFT methods consistently predict an (E)-configuration for the vinyl double bond. nih.gov However, the planarity of the molecule is subject to steric and electronic effects.
Conformational analysis involves calculating the potential energy surface (PES) by systematically rotating key dihedral angles. For this compound, two critical rotations are:
Rotation around the C(aryl)-C(vinyl) bond.
Rotation around the C(aryl)-N(nitro) bond.
Studies on nitrobenzene (B124822) have shown that while the planar conformation is a low-energy state, the barrier to rotation for the nitro group is relatively small, on the order of a few kcal/mol. researchgate.net For this compound, steric hindrance between the ortho nitro group and the adjacent nitrovinyl substituent can lead to out-of-plane twisting. For instance, crystallographic and computational analysis of the closely related (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene reveals a significant torsion angle of -57.7° between the phenyl ring and the vinyl group, indicating a twisted conformation. nih.gov This suggests that this compound likely adopts a non-planar minimum energy conformation to relieve steric strain, even at the cost of slightly reduced π-conjugation.
The energetic profile, therefore, likely shows a shallow potential energy well, allowing for considerable torsional motion at room temperature. The precise rotational barriers and the energy differences between various conformers can be quantified using DFT calculations, as has been demonstrated for other complex molecules. ekb.eg
Quantum Chemical Investigations of Reaction Mechanisms and Transition States
The highly electrophilic nature of this compound, established by electronic structure calculations, makes it an excellent substrate for various organic reactions, most notably nucleophilic additions and cycloadditions. Quantum chemical investigations are crucial for mapping the reaction pathways and characterizing the high-energy transition states that govern the kinetics of these transformations.
A prime example is the Diels-Alder reaction, where this compound acts as a potent dienophile. Computational studies on the Diels-Alder reactions of similar nitrostyrenes with dienes (like cyclopentadiene) have been performed using DFT functionals such as B3LYP and M06-2X, the latter being preferred for its better handling of dispersion forces. beilstein-journals.org These studies calculate the geometries and energies of the reactants, transition states, and products for both the endo and exo pathways. Calculations typically show that the endo transition state is energetically favored, which aligns with experimental observations of the major product isomer. beilstein-journals.org
For the reaction of this compound, the transition state would involve the concerted formation of two new carbon-carbon bonds between the diene and the vinyl group of the nitrostyrene (B7858105). The activation energies calculated from the energy difference between the reactants and the transition state provide a quantitative measure of the reaction rate. Similar mechanistic studies have been applied to reactions of β-nitrostyrene with other reagents, successfully mapping complex reaction networks with multiple possible routes and products. researchgate.net
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational chemistry provides a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations are routinely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.
For vibrational spectra, calculations at the B3LYP/6-311++G(d,p) level, for example, can produce a set of harmonic vibrational frequencies. globalresearchonline.net These calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are often scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.net The predicted spectra can confirm assignments of key vibrational modes, such as the characteristic asymmetric and symmetric stretches of the NO₂ groups.
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors of the ¹H and ¹³C nuclei. These values are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. This allows for a direct comparison with experimental NMR data and helps assign specific peaks to individual atoms in the molecule.
Table 2: Comparison of Experimental and Computationally Relevant Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Experimental Value | Computational Approach |
|---|---|---|---|
| Infrared (IR) | Asymmetric NO₂ Stretch | ~1520 cm⁻¹ | DFT (e.g., B3LYP) frequency calculations with scaling. globalresearchonline.net |
| Symmetric NO₂ Stretch | ~1340 cm⁻¹ | ||
| ¹H NMR | Aromatic Protons | δ 7.5–8.5 ppm | DFT with GIAO method for chemical shift prediction. |
| Vinyl Protons | δ 7.0–7.5 ppm | ||
| ¹³C NMR | Nitro Group Carbons | ~140 ppm |
Structure-Reactivity Relationships from Computational Models
One of the key goals of computational studies is to establish quantitative structure-reactivity relationships (QSRR). For this compound, computational models explain how its specific structure leads to its observed chemical behavior.
The enhanced reactivity of the ortho-isomer compared to its meta- and para-isomers is a direct consequence of its electronic structure. Computational models show that the ortho-nitro group, through a combination of resonance and inductive effects, more effectively withdraws electron density from the nitrovinyl substituent. This results in a lower LUMO energy and a more polarized C=C bond, making it a significantly more reactive dienophile in Diels-Alder reactions than isomers where the ring nitro group is further away.
Furthermore, its reactivity is much higher than that of β-nitrostyrene, which lacks the nitro group on the benzene ring. This is computationally justified by the less electron-deficient nature of β-nitrostyrene. Computational descriptors such as the HOMO-LUMO gap, Mulliken charges, and MESP values are correlated with reactivity. globalresearchonline.netresearchgate.net For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. By calculating these descriptors for a series of related nitrostyrenes, computational chemists can build models that predict the reactivity of new compounds, guiding synthetic efforts toward molecules with desired properties.
Chemistry of Substituted 1 Nitro 2 2 Nitrovinyl Benzene Derivatives and Analogs
Synthesis and Reactivity of Aryl-2-nitrovinyl Derivatives
Aryl-2-nitrovinyl derivatives are commonly synthesized through the Henry reaction, which is a base-catalyzed condensation between an aromatic aldehyde and a nitroalkane. wikipedia.orgchemicalbook.com For instance, 1-phenyl-2-nitropropene (B101151) is produced by the reaction of benzaldehyde (B42025) and nitroethane, often using a primary amine like n-butylamine as a catalyst. wikipedia.orgchemicalbook.com The reaction proceeds via a nitroaldol addition followed by dehydration to form the nitroalkene. wikipedia.org Microwave irradiation has also been employed to synthesize derivatives like benzylidenemalononitrile (B1330407) and ethyl 2-cyano-3-phenylacrylate, offering advantages such as shorter reaction times and higher yields. acs.org
The reactivity of these compounds is largely dictated by the nitrovinyl group, which acts as a potent Michael acceptor and a reactive dienophile in Diels-Alder reactions. wikipedia.org This is due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. nih.gov Aryl-2-nitrovinyl derivatives can undergo a variety of transformations, including:
Reduction: The nitro group can be reduced to an amino group using agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation, leading to the formation of valuable amine compounds. wikipedia.org
Cycloaddition Reactions: They readily participate in [3+2] cycloaddition reactions, for example, with nitrones to form isoxazolidine (B1194047) rings. nih.gov
Palladium-Catalyzed Coupling Reactions: These derivatives can undergo Suzuki coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. researchgate.netrsc.org
Impact of Substituents on Electronic Properties and Reaction Pathways
Substituents on the aryl ring of 1-nitro-2-(2-nitrovinyl)benzene (B1310803) derivatives have a significant impact on their electronic properties and, consequently, their reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic ring and the nitrovinyl system, influencing the rates and pathways of reactions. youtube.comyoutube.com
The presence of two nitro groups in this compound makes the benzene (B151609) ring highly electron-deficient, which in turn affects its reactivity in electrophilic aromatic substitution (EAS) reactions. Nitro groups are deactivating, meaning they slow down the rate of EAS compared to unsubstituted benzene. lumenlearning.com This deactivation stems from the strong electron-withdrawing inductive and resonance effects of the nitro group, which destabilize the cationic intermediate formed during the reaction. youtube.comyoutube.comlumenlearning.com
The position of the substituent is also crucial. An ortho-nitro group, as in this compound, creates a more potent electron-deficient system compared to a meta-substituted isomer like 1-nitro-3-(2-nitrovinyl)benzene. This enhanced electron deficiency makes the ortho-isomer more reactive in reactions that are favored by electron-poor alkenes, such as Diels-Alder reactions.
Computational studies on benzothiazole (B30560) derivatives have shown that the substitution of an electron-withdrawing -NO2 group can lower the HOMO and LUMO energy levels, thereby reducing the energy gap and influencing the optoelectronic properties. nih.gov This principle can be extended to substituted this compound derivatives, where substituents can be used to tune the electronic properties for specific applications.
The following table summarizes the expected effects of different substituents on the electronic properties and reactivity of the aromatic ring:
| Substituent Type | Effect on Electron Density | Impact on EAS Reactivity | Directing Effect |
| Electron-Donating Groups (e.g., -OH, -OCH3, -CH3) | Increases electron density | Activating (faster reaction) | Ortho, Para |
| Electron-Withdrawing Groups (e.g., -NO2, -CN, -C=O) | Decreases electron density | Deactivating (slower reaction) | Meta |
| Halogens (e.g., -F, -Cl, -Br) | Decreases electron density (inductive) / Increases (resonance) | Deactivating (slower reaction) | Ortho, Para |
This table provides a generalized summary of substituent effects.
Comparative Studies with Related Nitrostyrene (B7858105) Compounds
Comparative studies with structurally similar nitrostyrene compounds highlight the unique reactivity of this compound.
2-Nitrovinylbenzene (β-Nitrostyrene): This compound lacks the second nitro group on the benzene ring. chemsrc.com As a result, it is less electron-deficient and generally less reactive in reactions that are accelerated by strong electron-withdrawing effects. For example, in microwave-assisted tandem reactions for the synthesis of certain heterocyclic compounds, 2-nitrovinylbenzene shows lower efficiency compared to this compound.
** (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene:** This analog has an additional methyl group on the vinyl moiety. nih.gov The synthesis of this compound is achieved through the condensation of 2-nitrobenzaldehyde (B1664092) and nitroethane. nih.gov The presence of the methyl group can introduce steric hindrance and also influence the electronic properties of the double bond, potentially altering its reactivity in addition and cycloaddition reactions compared to this compound.
The following table provides a comparison of the reactivity of these compounds:
| Compound | Key Structural Difference | Expected Reactivity in Nucleophilic Additions |
| This compound | Two nitro groups | Highest |
| 2-Nitrovinylbenzene | One nitro group on the vinyl moiety | Intermediate |
| (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | One nitro group on the ring and a methyl group on the vinyl moiety | Potentially lower due to steric hindrance and altered electronics |
Influence of Stereochemistry (E/Z Isomerism) on Reactivity
The stereochemistry of the nitrovinyl group, specifically the E/Z isomerism, can have a profound influence on the reactivity of this compound derivatives. nih.gov Generally, the (E)-isomer is thermodynamically more stable than the (Z)-isomer. nih.gov
The different spatial arrangement of the substituents in the (E) and (Z) isomers can lead to different reaction rates and stereochemical outcomes. For example, in [3+2] cycloaddition reactions with nitrones, the (Z)-isomer of β-nitrostyrene has been found to be more reactive than the (E)-isomer. nih.gov This difference in reactivity is attributed to the higher ground-state energy of the less stable (Z)-isomer. nih.gov
Furthermore, the stereochemistry of the starting nitroalkene can dictate the stereochemistry of the product. Asymmetric reactions involving nitroalkenes have been developed to control the stereochemical outcome, leading to the formation of enantiomerically enriched products. nih.govnih.govacs.org For instance, N-heterocyclic carbene (NHC) catalyzed additions to nitroalkenes can be controlled to produce specific diastereomers. nih.govacs.org The ability to control the E/Z configuration of the nitrovinyl group is therefore a critical aspect in the stereoselective synthesis of complex molecules. organic-chemistry.org
Future Directions and Emerging Research Opportunities for 1 Nitro 2 2 Nitrovinyl Benzene
Development of Highly Efficient and Sustainable Synthetic Methodologies
The classical synthesis of nitrostyrenes often involves the Henry reaction, a condensation reaction between a benzaldehyde (B42025) and a nitroalkane. researchgate.net However, future efforts are increasingly focused on developing more sustainable and efficient methods for the synthesis of 1-Nitro-2-(2-nitrovinyl)benzene (B1310803) and its derivatives.
Green Catalysis: The use of environmentally benign catalysts is a cornerstone of green chemistry. mdpi.commdpi.comjetir.org Research is moving towards replacing traditional catalysts with solid acid catalysts, such as sulfated natural zeolites, which can be easily recovered and reused. researchgate.net For instance, natural bentonite (B74815) activated with sulfuric acid has shown promise in the synthesis of nitrobenzene (B124822), suggesting its potential applicability to the synthesis of substituted nitrostyrenes like this compound. researchgate.net Lipase, as a biocatalyst, has also been successfully employed in the synthesis of related compounds, highlighting the potential of enzymatic catalysis in this area. mdpi.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing solvent usage. ajrconline.orgajrconline.org The application of microwave irradiation to the Henry-Knoevenagel condensation for the synthesis of various (E)-(2-nitrovinyl)benzenes has been shown to be highly effective, often without the need for a solvent. researchgate.net Microwave-assisted procedures for the reductive homocoupling of aromatic nitro monomers have also been developed, resulting in significantly shorter reaction times and higher yields compared to conventional heating methods. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and reaction time, leading to improved yields and safety, particularly for reactions involving highly reactive intermediates. The industrial synthesis of analogous compounds has already adopted continuous flow reactors to optimize production. Future research will likely focus on adapting and optimizing flow chemistry protocols for the specific synthesis of this compound, enabling safer and more scalable production.
Table 1: Comparison of Synthetic Methodologies for Nitrostyrenes
| Methodology | Key Advantages | Reported Conditions/Catalysts for Analogous Compounds | Potential for this compound |
|---|---|---|---|
| Green Catalysis | Environmentally friendly, catalyst reusability, reduced waste. mdpi.commdpi.comjetir.org | Sulfated natural bentonite, researchgate.net lipase. mdpi.com | High potential for developing cleaner synthetic routes. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced solvent use. ajrconline.orgajrconline.orgnih.gov | K2CO3/Al2O3 without solvent, researchgate.net NaBH4 in DMF. nih.gov | Promising for rapid and efficient laboratory-scale synthesis. |
| Flow Chemistry | Precise process control, enhanced safety, scalability. | Continuous flow reactors for industrial production. | Ideal for safe, scalable, and automated production. |
Exploration of Novel Reaction Modes and Transformation Pathways
The electron-deficient nature of the vinyl group in this compound makes it a versatile platform for a range of chemical transformations. smolecule.com While it is known to participate in Diels-Alder reactions and reductions, future research will delve into more novel and complex reaction pathways.
Cycloaddition Reactions: Beyond the well-established Diels-Alder reaction, there is potential for exploring other cycloaddition pathways. For instance, visible-light-induced [2+2] photocycloaddition of β-nitrostyrenes with olefins has been demonstrated, offering a route to substituted cyclobutanes. nih.gov The development of novel [2+2+1] cycloaddition reactions, as shown with N-tosylhydrazones, tert-butyl nitrite, and alkenes, could also be extended to this compound to generate complex heterocyclic structures. rsc.org
Domino Reactions: Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for building molecular complexity. nih.govresearchgate.net Designing domino sequences that incorporate this compound as a key building block could lead to the rapid synthesis of intricate molecular architectures. For example, a domino nitro reduction followed by a Friedländer reaction has been used to synthesize quinolines from 2-nitrobenzophenones, a reaction concept that could be adapted for transformations of this compound. researchgate.net
Functional Group Transformations: The two nitro groups in this compound offer multiple sites for functionalization. While the reduction of nitro groups to amines is a common transformation, exploring selective reductions or transformations of one nitro group over the other would significantly expand the synthetic utility of this compound.
Advanced Characterization Techniques for In-Situ Reaction Monitoring
To optimize synthetic methodologies and gain deeper insights into reaction mechanisms, the use of advanced in-situ monitoring techniques is crucial. These techniques allow for real-time analysis of reacting systems without the need for sample extraction.
Raman Spectroscopy: Raman spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time. irdg.orgaiche.orgspectroscopyonline.com Its application to polymerization reactions, such as that of styrene (B11656), has been well-documented. irdg.orgresearchgate.net The use of fiber-optic probes allows for in-situ monitoring of reactions in various environments, including laboratory and industrial settings. irdg.org Future applications could involve using Raman spectroscopy to monitor the synthesis of this compound, providing valuable kinetic and mechanistic data.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for in-situ reaction monitoring. iastate.edurptu.de By acquiring a series of spectra over time, researchers can track the consumption of reactants and the formation of products directly in the NMR tube or through a flow cell. iastate.edubeilstein-journals.org This technique is particularly useful for identifying and characterizing transient intermediates, which can provide crucial information about the reaction pathway. beilstein-journals.org For complex reaction mixtures, advanced NMR techniques and data processing methods can help to resolve overlapping signals and extract quantitative information. chemrxiv.org
Table 2: Advanced In-Situ Monitoring Techniques
| Technique | Principle | Advantages for Monitoring this compound Reactions |
|---|---|---|
| Raman Spectroscopy | Measures vibrational modes of molecules. irdg.orgaiche.orgspectroscopyonline.com | Non-invasive, real-time data, compatible with solids, liquids, and gases, fiber-optic probes for remote monitoring. irdg.org |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. iastate.edurptu.de | Provides detailed structural information, allows for quantification of species, can detect and identify intermediates. iastate.edubeilstein-journals.org |
Design and Synthesis of New Functional Materials with Tunable Properties
The unique electronic properties of this compound make it an attractive candidate for the development of novel functional materials. smolecule.com The presence of multiple nitro groups suggests potential applications in energetic materials and as a precursor for conductive polymers and other functional organic materials. smolecule.com
Future research in this area will focus on the rational design and synthesis of materials with specific, tunable properties. By incorporating this compound into polymer backbones or as pendant groups, it may be possible to create materials with tailored electronic, optical, or thermal properties. The development of azo-linked porous organic polymers (POPs) from aromatic nitro monomers for applications such as CO2 capture demonstrates a promising direction for the utilization of nitro compounds in materials science. nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of new synthetic routes. mdpi.comnih.govresearchgate.netyoutube.comnih.gov
Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions. nih.gov For a molecule like this compound, with its multiple reactive sites, AI tools could help predict the regioselectivity and stereoselectivity of various transformations. researchgate.net For example, machine learning models have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. researchgate.net
Mechanism Elucidation: By analyzing large datasets and building predictive models, machine learning can also provide insights into reaction mechanisms. youtube.com For complex reactions involving this compound, AI could help to identify key intermediates and transition states, contributing to a deeper understanding of its reactivity.
Table 3: Applications of AI/ML in the Study of this compound
| Application | Description | Potential Impact |
|---|---|---|
| Reaction Prediction | Predicting the outcome, including products and yields, of reactions involving this compound. nih.govresearchgate.net | Reduces trial-and-error experimentation, accelerates discovery of new reactions. |
| Synthesis Optimization | Utilizing algorithms to identify optimal reaction conditions for the synthesis of this compound and its derivatives. youtube.com | Improves yields, reduces costs, and minimizes waste. |
| Mechanism Elucidation | Analyzing reaction data to gain insights into the underlying mechanisms of transformations involving this compound. youtube.com | Enhances fundamental understanding of reactivity and informs the design of new reactions. |
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 1-Nitro-2-(2-nitrovinyl)benzene, and what critical parameters affect reaction efficiency?
- Answer: The compound is typically synthesized via condensation reactions. A widely used method involves the Henry reaction between 2-nitrobenzaldehyde and nitromethane under basic conditions (e.g., ammonium acetate) to form the nitrovinyl moiety. Key parameters include:
- Temperature: Optimal range of 60–80°C to balance reaction rate and byproduct formation.
- Base selection: Alkaline conditions (pH 10–12) enhance nucleophilic attack.
- Reaction time: 48–72 hours for complete conversion.
Yields typically range from 40–65%, influenced by electronic effects of substituents on the aromatic ring .
Q. Which spectroscopic techniques are most suitable for confirming the structure of this compound, and what diagnostic signals should be observed?
- Answer:
- 1H NMR (CDCl3):
- Vinyl protons: Doublets at δ 7.8–8.2 ppm (J = 13–15 Hz due to trans-configuration).
- Aromatic protons: Multiplet signals at δ 7.5–8.0 ppm.
- IR spectroscopy:
- Strong NO2 asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹.
- Mass spectrometry (EI-MS): Molecular ion peak at m/z 209.1 (C8H6N2O4) .
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
- Answer: Key properties include:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 106–108°C | |
| Boiling Point | 356.6°C at 760 mmHg | |
| LogP (Octanol-Water) | 2.89 | |
| Polar Surface Area (PSA) | 86.28 Ų |
- Handling considerations: Use inert atmospheres (N2/Ar) to prevent decomposition and store at 4°C in amber vials due to light sensitivity.
Advanced Research Questions
Q. How does the nitrovinyl moiety influence reactivity in [4+2] cycloaddition reactions, and what computational methods validate these electronic effects?
- Answer: The electron-withdrawing nitro groups lower the LUMO energy of the vinyl group (-1.8 eV via DFT/B3LYP/6-31G*), enhancing its dienophile character in Diels-Alder reactions. Computational strategies include:
- Frontier Molecular Orbital (FMO) analysis: To visualize orbital overlap with dienes.
- Transition state modeling: To predict regioselectivity and activation energies.
Experimental validation via HPLC monitoring of reaction kinetics is recommended .
Q. Recent studies report conflicting cytotoxicity data for nitrovinyl aromatics. What experimental strategies can resolve these discrepancies?
- Answer: Discrepancies may arise from differential cell permeability or metabolic activation. Researchers should:
Measure logP values (e.g., 2.89 for this compound ) and correlate with cellular uptake via LC-MS.
Use isogenic cell lines with varying nitroreductase expression to assess metabolic activation.
Perform transcriptomic profiling to identify pathways affected by treatment .
Q. How do substituent electronic effects modulate the compound’s reactivity in Michael addition reactions?
- Answer: Electron-withdrawing groups (e.g., nitro) increase the electrophilicity of the β-carbon in the nitrovinyl group, accelerating nucleophilic attacks. Substituent effects can be quantified via:
- Hammett σ constants: Plotting reaction rates against σ values for para-substituted analogs.
- Kinetic isotope effects (KIE): To probe rate-determining steps.
Competitive experiments with substituted nitroarenes (e.g., 1-nitro-3-(trifluoromethoxy)benzene ) are advised .
Q. What contradictory findings exist regarding the biological activity of nitrostyrene derivatives, and how can mechanistic studies address them?
- Answer: Some studies report anti-proliferative effects via C/EBPα inhibition , while others note negligible activity. To resolve this:
- Dose-response profiling: Across multiple cell lines (e.g., leukemia vs. solid tumors).
- Target validation: siRNA knockdown of C/EBPα to confirm pathway involvement.
- Metabolite screening: Identify bioactive derivatives formed in situ .
Methodological Recommendations
- Synthetic Optimization: Use DoE (Design of Experiments) to optimize reaction parameters.
- Data Interpretation: Apply multivariate analysis to disentangle electronic vs. steric effects in reactivity studies.
- Safety Protocols: Follow GHS precautions (P261, P262 ) due to uncharacterized toxicological hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
